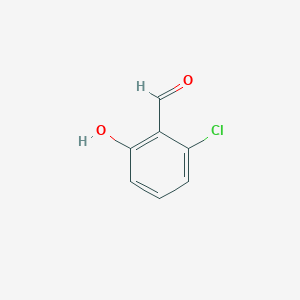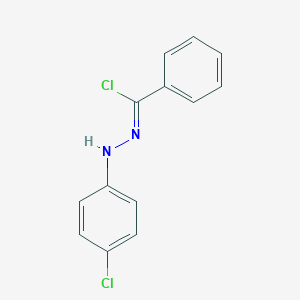
Benzoyl chloride 4-chlorophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride 4-chlorophenylhydrazone (BCP) is an organic compound used in scientific research for its ability to inhibit the activity of copper-containing amine oxidases (CuAOs). CuAOs are enzymes that play a role in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. The inhibition of CuAOs by BCP has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Wirkmechanismus
Benzoyl chloride 4-chlorophenylhydrazone inhibits the activity of CuAOs by binding to the copper ion in the active site of the enzyme. This binding prevents the oxidation of biogenic amines, which leads to an increase in their concentration in the body. The increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension.
Biochemische Und Physiologische Effekte
Benzoyl chloride 4-chlorophenylhydrazone has been shown to increase the concentration of biogenic amines such as dopamine, serotonin, and norepinephrine in the body. This increase in biogenic amine concentration has potential therapeutic effects in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoyl chloride 4-chlorophenylhydrazone in lab experiments is its ability to selectively inhibit CuAOs. This selectivity allows researchers to study the effects of CuAO inhibition on biogenic amine metabolism without affecting other enzymes. However, Benzoyl chloride 4-chlorophenylhydrazone has limitations in terms of its stability and solubility. Benzoyl chloride 4-chlorophenylhydrazone is sensitive to light and can decompose over time. Benzoyl chloride 4-chlorophenylhydrazone is also insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzoyl chloride 4-chlorophenylhydrazone. One direction is the development of Benzoyl chloride 4-chlorophenylhydrazone derivatives with improved stability and solubility. Another direction is the study of the effects of CuAO inhibition on other physiological processes such as inflammation and oxidative stress. Additionally, Benzoyl chloride 4-chlorophenylhydrazone could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of Benzoyl chloride 4-chlorophenylhydrazone-based therapies for the treatment of various diseases such as Parkinson's disease, depression, and hypertension is a promising future direction.
Synthesemethoden
Benzoyl chloride 4-chlorophenylhydrazone can be synthesized by the reaction of 4-chlorophenylhydrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride 4-chlorophenylhydrazone has been extensively studied for its ability to inhibit CuAOs. CuAOs are involved in the metabolism of biogenic amines such as dopamine, serotonin, and norepinephrine. Inhibition of CuAOs by Benzoyl chloride 4-chlorophenylhydrazone has potential applications in the treatment of various diseases such as Parkinson's disease, depression, and hypertension. Benzoyl chloride 4-chlorophenylhydrazone has also been studied for its antioxidant properties and its ability to scavenge free radicals.
Eigenschaften
CAS-Nummer |
17359-82-9 |
|---|---|
Produktname |
Benzoyl chloride 4-chlorophenylhydrazone |
Molekularformel |
C13H10Cl2N2 |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13- |
InChI-Schlüssel |
IMHUAQVGERGSNQ-LGMDPLHJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




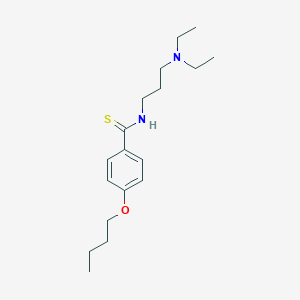
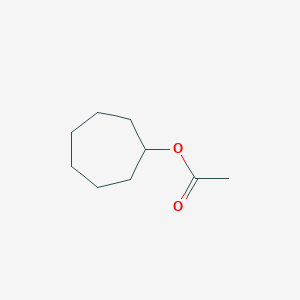
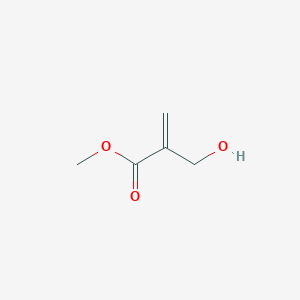
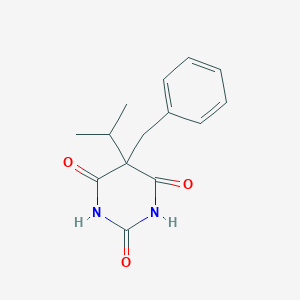
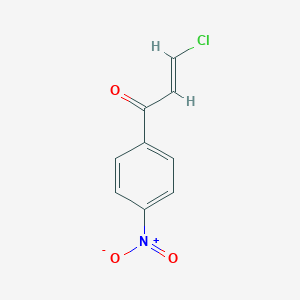
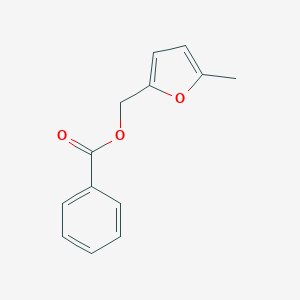
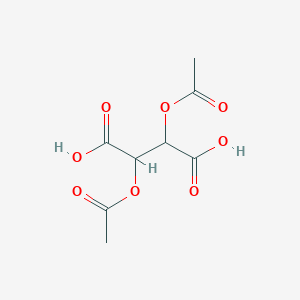
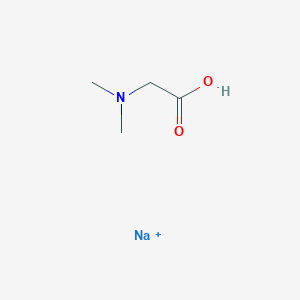
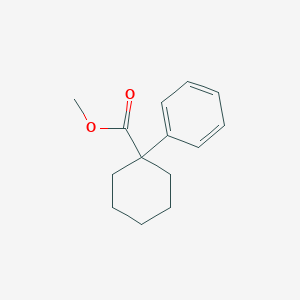
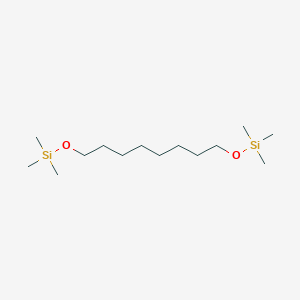
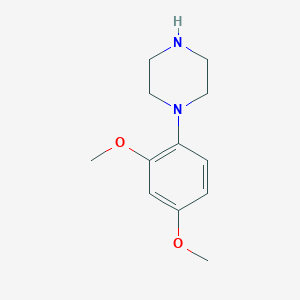
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
